molecular formula Br6H2Pt B1585183 Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- CAS No. 20596-34-3

Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)-

Numéro de catalogue: B1585183
Numéro CAS: 20596-34-3
Poids moléculaire: 676.5 g/mol
Clé InChI: VOEHEFXBCNCSCK-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Formula Derivation

Dihydrogen hexabromoplatinate(2−) is formally designated by the IUPAC name hexabromoplatinate(2−) dihydrogen , reflecting its anionic composition and protonated counterions. The molecular formula, H₂PtBr₆ , derives from the central platinum(IV) ion coordinated by six bromide ligands, with two hydron (H⁺) ions balancing the charge. The oxidation state of platinum is +4, calculated as follows:
$$
\text{Charge: } 2- = 6 \times (-1){\text{Br}} + 2 \times (+1){\text{H}} + \text{Pt}^{4+}
$$
This aligns with the compound’s crystallographic identification as [H₃O]₂[PtBr₆]·9H₂O in its hydrated form.

Property Value Source
Molecular Formula H₂PtBr₆·9H₂O
IUPAC Name Hexabromoplatinate(2−) dihydrogen
Molecular Weight (g/mol) 676.52 (anhydrous)
Coordination Geometry Octahedral (OC-6-11)

The OC-6-11 notation specifies an octahedral configuration with bromide ligands occupying all six coordination sites around platinum(IV).

Historical Context of Platinum Bromide Complexes

Platinum bromide complexes emerged alongside their chloride analogues during the late 19th and early 20th centuries, driven by advancements in coordination chemistry. The discovery of chloroplatinic acid (H₂PtCl₆) in the 1800s laid the groundwork for synthesizing brominated variants. Early studies by Werner and others on platinum halides revealed the stability and reactivity patterns of these complexes, with bromoplatinic acid (H₂PtBr₆) identified as a less common but structurally analogous compound.

The development of dihydrogen hexabromoplatinate(2−) paralleled medicinal chemistry breakthroughs in platinum-based anticancer agents, such as cisplatin. While cisplatin ([Pt(NH₃)₂Cl₂]) dominated clinical applications, bromoplatinic acid derivatives were explored for their unique ligand substitution kinetics and redox properties. For instance, Sartori et al. demonstrated the use of bromoplatinic acid in catalytic arylation reactions, highlighting its role in organic synthesis.

Position Within Transition Metal Coordination Chemistry

As a d⁸ transition metal complex, platinum(IV) in dihydrogen hexabromoplatinate(2−) adopts a low-spin electronic configuration, favoring octahedral geometry due to strong ligand field stabilization. The six bromide ligands exhibit a trans effect hierarchy, influencing substitution reactivity and stereochemical outcomes. This behavior aligns with Werner’s coordination theory, which posits that secondary valencies (coordination bonds) dictate spatial arrangements.

Compared to chloride analogues, bromide ligands confer greater polarizability, enhancing the complex’s solubility in polar solvents and altering its redox potentials. These properties make dihydrogen hexabromoplatinate(2−) a versatile precursor for synthesizing platinum nanoparticles and mixed-ligand complexes. For example, PtBr₄-mediated coupling reactions utilize its labile bromide ligands to facilitate oxidative additions in organic substrates.

Propriétés

IUPAC Name

hydron;platinum(4+);hexabromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEHEFXBCNCSCK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6H2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20596-34-3
Record name Dihydrogen hexabromoplatinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020596343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinate(2-), hexabromo-, hydrogen (1:2), (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen hexabromoplatinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mécanisme D'action

Activité Biologique

Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)-, also known as dipotassium hexabromoplatinate, is a coordination compound with significant biological activity. This article explores its properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Dipotassium hexabromoplatinate (Br6_6K2_2Pt) features a platinum center coordinated with six bromine atoms. Its chemical structure contributes to its unique reactivity and biological interactions. The compound is classified under heavy metal complexes and has been studied for its potential applications in medicinal chemistry.

Biological Activity

Mechanisms of Action:

  • Antitumor Activity:
    • Studies have demonstrated that hexabromoplatinate exhibits cytotoxic effects against various cancer cell lines. The mechanism is primarily attributed to the compound's ability to induce apoptosis and disrupt cellular proliferation pathways.
    • Research indicates that the bromine atoms facilitate interaction with nucleic acids, leading to DNA damage and subsequent cell death .
  • Antimicrobial Properties:
    • The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy is believed to stem from the disruption of microbial membranes and interference with metabolic processes.
    • In vitro studies have reported that hexabromoplatinate can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition:
    • Hexabromoplatinate has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antitumor effects. For instance, it can inhibit topoisomerases, enzymes critical for DNA replication and repair .

Research Findings

Case Studies:

  • Cytotoxicity Assays:
    • A series of cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that hexabromoplatinate exhibited IC50_{50} values in the low micromolar range, suggesting potent antitumor activity .
  • Microbial Growth Inhibition:
    • In a study assessing antimicrobial effectiveness, dipotassium hexabromoplatinate demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This highlights its potential utility in treating infections caused by resistant strains .

Data Tables

Biological Activity Effect Concentration Reference
Antitumor (HeLa Cells)CytotoxicIC50_{50} ~ 5 µM
Antimicrobial (E. coli)Inhibition10 µg/mL
Enzyme InhibitionTopoisomerase I & IIVaries

Applications De Recherche Scientifique

Structural Properties

The structural characteristics of platinate compounds influence their reactivity and interaction with biological systems. The hexabromo configuration allows for multiple coordination sites, enhancing its potential as a therapeutic agent.

Anticancer Activity

One of the most significant applications of platinate compounds is in cancer therapy. They function primarily through the following mechanisms:

  • DNA Cross-Linking : Platinate compounds bind to DNA, causing cross-linking that disrupts DNA replication and transcription processes, leading to cell death.
  • Activation of Apoptotic Pathways : The interference with DNA integrity activates cellular pathways that promote apoptosis, making them effective against rapidly dividing cancer cells.

Case Study : Research has demonstrated that hexabromo platinate compounds exhibit cytotoxic effects on various cancer cell lines, including ovarian and lung cancers. In vitro studies showed a dose-dependent increase in apoptosis markers when treated with these compounds.

Catalysis in Organic Synthesis

Platinate(2-) compounds are also utilized as catalysts in organic reactions due to their ability to facilitate various transformations:

  • Hydrosilylation Reactions : They are effective in catalyzing the addition of silanes to alkenes and alkynes, which is crucial in the synthesis of organosilicon compounds.
  • Cross-Coupling Reactions : These compounds can serve as catalysts in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for complex organic molecules.

Data Table 1: Catalytic Applications

Reaction TypeRole of Platinate(2-)Example Products
HydrosilylationCatalystSilanes and siloxanes
Cross-CouplingCatalystBiaryl compounds

Material Science

In material science, platinate compounds are explored for their properties in creating advanced materials:

  • Conductive Polymers : They can be incorporated into polymer matrices to enhance electrical conductivity.
  • Nanomaterials : Research is ongoing into the use of platinate nanoparticles for applications in sensors and electronic devices.

Case Study : A recent study investigated the incorporation of hexabromo platinate into conductive polymer films, resulting in improved electrical properties compared to traditional conductive fillers.

Safety and Handling Considerations

Due to the potential toxicity associated with platinum compounds, safety protocols must be strictly followed when handling platinate(2-, hexabromo-, dihydrogen). It is essential to conduct risk assessments and adhere to regulatory guidelines.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

Recent studies highlight the superior catalytic activity of H₂PtCl₆ in cross-coupling reactions compared to H₂PtBr₆, attributed to chloride’s stronger trans effect . However, H₂PtBr₆ shows promise in bromide-mediated reactions, such as bromination of aromatic compounds . Sodium salts like Na₂PtBr₆ are gaining attention for their stability in green chemistry applications .

Méthodes De Préparation

Starting Materials

General Synthetic Route

  • Dissolution of Platinum Metal
    Platinum metal is dissolved in a mixture of hydrobromic acid and an oxidizing agent such as nitric acid or aqua regia containing bromine. This forms hexabromoplatinate complexes in solution.

  • Formation of Dihydrogen Hexabromoplatinate Complex
    The solution is carefully evaporated or cooled to induce crystallization of the dihydrogen hexabromoplatinate complex, often as a hydrate.

  • Isolation and Purification
    The crystalline product is filtered, washed, and dried under controlled conditions to obtain the pure platinate(2-), hexabromo-, dihydrogen compound.

Representative Reaction Scheme

$$
\text{Pt (metal)} + 6 \text{HBr} + \text{oxidizer} \rightarrow \text{H}2\text{PtBr}6 \cdot x \text{H}_2\text{O}
$$

Where $$ \text{H}2\text{PtBr}6 $$ represents dihydrogen hexabromoplatinate.

Key Parameters Affecting Preparation

Parameter Details
Temperature Controlled heating (~50-80°C) to dissolve platinum; cooling to crystallize
Concentration of HBr Excess hydrobromic acid ensures complete halide coordination
Oxidizing agent ratio Balanced to avoid platinum reduction or over-oxidation
Crystallization method Slow cooling or evaporation to obtain well-defined crystals
Hydration control Water content affects crystal form and stability

Analytical and Research Findings

  • Solubility : The dihydrogen hexabromoplatinate hydrates are soluble in water, facilitating purification and handling.
  • Spectroscopic Characterization : Infrared and UV-Vis spectroscopy confirm the coordination environment and oxidation state.
  • Thermal Stability : Hydrate forms lose water upon heating, potentially altering structure.
  • Reactivity : The compound serves as a precursor for platinum metal deposition and catalysis.

Comparison with Hexachloroplatinate Preparation

The preparation of Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- closely parallels that of dihydrogen hexachloroplatinate(2-) hydrate, which is more extensively documented:

Aspect Hexachloroplatinate (H2PtCl6·xH2O) Hexabromoplatinate (H2PtBr6·xH2O) (Inferred)
Platinum dissolution Platinum dissolved in aqua regia (HCl + HNO3) Platinum dissolved in hydrobromic acid + oxidizer
Halide source Hydrochloric acid (HCl) Hydrobromic acid (HBr)
Oxidizing agent Nitric acid (HNO3) or aqua regia Nitric acid or aqua regia with bromine
Crystallization Slow cooling or evaporation Similar methods expected
Product form Hexahydrate crystalline solid Hydrate crystalline solid
Applications Electroplating, catalysis, precursor to platinum metal Similar applications anticipated

Summary Table: Preparation Overview

Step Description Conditions/Notes
Platinum dissolution Dissolve platinum metal in HBr + oxidizer Heating 50-80°C, controlled addition
Complex formation Formation of hexabromoplatinate complex in solution Excess HBr to ensure coordination
Crystallization Slow cooling or evaporation to crystallize hydrate form Control temperature and evaporation rate
Isolation and purification Filtration, washing, drying Avoid decomposition, maintain hydration
Characterization Spectroscopic and thermal analysis Confirm purity and structure

Q & A

Q. What are the recommended methods for synthesizing Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- in a laboratory setting?

  • Methodological Answer : The synthesis involves reacting metallic platinum with a mixture of hydrobromic acid (HBr) and an oxidizing agent (e.g., nitric acid or bromine) under controlled conditions. Key steps include:

Dissolving platinum in a 3:1 volume ratio of HBr to HNO₃ at 60–80°C (similar to chloroplatinic acid synthesis, but substituting HCl with HBr) .

Evaporating the solution to a syrupy consistency, followed by crystallization using ethanol to precipitate impurities .

Avoiding thermal decomposition by maintaining temperatures below 150°C and ensuring slow reagent addition to control exothermic reactions .
Note: Substituting Cl⁻ with Br⁻ may require longer reaction times due to bromide’s lower ligand field strength .

Q. How can the purity and composition of hexabromoplatinic acid be verified?

  • Methodological Answer : Use a combination of analytical techniques:

Elemental Analysis : Confirm Br/Pt molar ratios via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) .

Spectroscopy : Compare IR spectra with known hexahaloplatinate complexes to identify Pt-Br stretching vibrations (~250–300 cm⁻¹) .

X-ray Diffraction (XRD) : Validate crystal structure against databases (e.g., ICSD) for octahedral [PtBr₆]²⁻ geometry .

Thermogravimetric Analysis (TGA) : Assess hydration states by measuring mass loss at 110°C (dehydration) and 150°C (decomposition) .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 4°C. Key considerations:

Moisture Sensitivity : The compound may hydrolyze in humid environments; use desiccants like silica gel .

Thermal Stability : Decomposition begins at 150°C, releasing HBr gas; avoid prolonged exposure to temperatures >80°C .

Incompatibilities : Separate from strong bases, reducing agents, and organic materials to prevent redox reactions .

Advanced Research Questions

Q. How does ligand substitution (Br⁻ vs. Cl⁻) in hexahaloplatinates affect their reactivity in catalytic applications?

  • Methodological Answer : Bromide’s weaker field strength compared to chloride increases the lability of the [PtBr₆]²⁻ complex, altering redox and catalytic behavior:

Redox Potentials : Use cyclic voltammetry to compare Pt⁴⁺/Pt²⁺ reduction potentials; Br⁻ ligands typically shift potentials cathodically due to reduced σ-donation .

Catalytic Activity : Test hydrogenation or hydrosilylation reactions; Br⁻ may slow kinetics due to poorer leaving-group ability but improve selectivity in sterically hindered substrates .

Comparative Studies : Benchmark against chloroplatinic acid (H₂PtCl₆) under identical conditions to quantify ligand effects on turnover frequencies .

Q. What experimental strategies can mitigate thermal decomposition during the synthesis of dihydrogen hexabromoplatinate?

  • Methodological Answer : To minimize decomposition:

Low-Temperature Synthesis : Use reflux conditions ≤60°C and gradual HBr addition to limit exothermic side reactions .

Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of Br⁻ to Br₂, which accelerates platinum corrosion .

Additive Stabilizers : Introduce chelating agents (e.g., EDTA) to suppress Pt aggregation during crystallization .

Real-Time Monitoring : Employ in-situ Raman spectroscopy to detect early decomposition products (e.g., PtBr₂) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility) of hexabromoplatinic acid across literature sources?

  • Methodological Answer : Address discrepancies through systematic validation:

Standardized Protocols : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, humidity) .

Solubility Studies : Measure solubility in polar aprotic (DMF, DMSO) vs. protic (H₂O, ethanol) solvents using gravimetric or UV-Vis methods .

Collaborative Verification : Cross-reference data with independent labs using shared samples to isolate methodological variables .

Computational Modeling : Predict solubility parameters via COSMO-RS simulations to identify outliers in experimental datasets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.